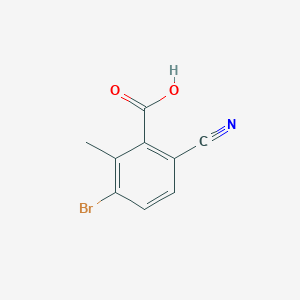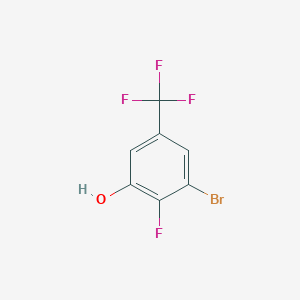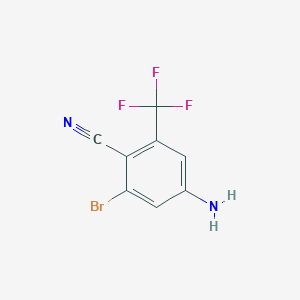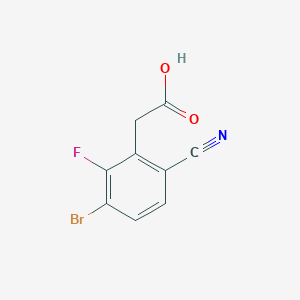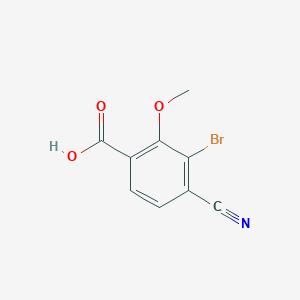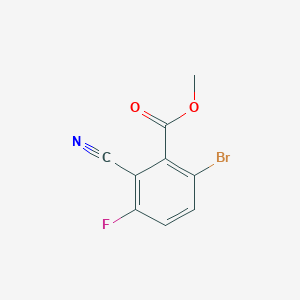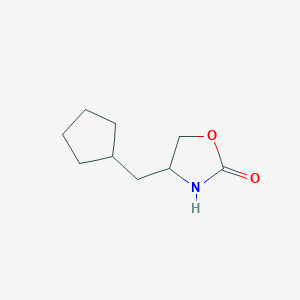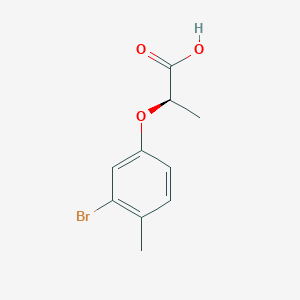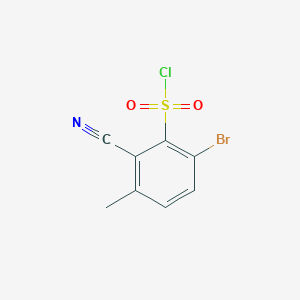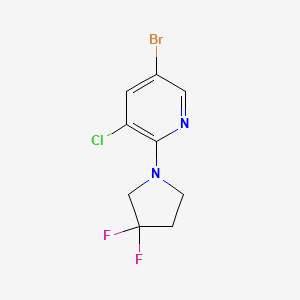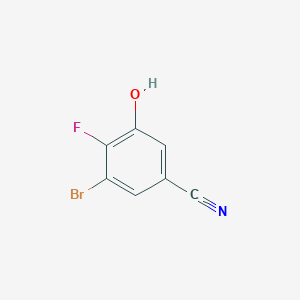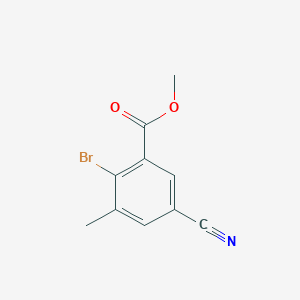![molecular formula C12H22ClNO2 B1415662 4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride CAS No. 2203140-31-0](/img/structure/B1415662.png)
4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
概要
説明
4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H22ClNO2. It is known for its unique bicyclic structure, which consists of a bicyclo[2.2.2]octane core. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a [4+2] cycloaddition reaction of cyclohexenones with electron-deficient alkenes under enamine/iminium catalysis.
Introduction of the dimethylaminomethyl group: This step involves the reaction of the bicyclo[2.2.2]octane core with dimethylamine under suitable conditions.
Formation of the carboxylic acid group: This can be done through oxidation reactions using common oxidizing agents.
Hydrochloride formation: The final step involves the reaction of the carboxylic acid with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the bicyclo[2.2.2]octane core, such as alcohols, amines, and substituted carboxylic acids.
科学的研究の応用
4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modulating their activity. The dimethylaminomethyl group may also interact with receptors or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Another compound with a similar bicyclic structure but with two carboxylic acid groups.
Bicyclo[2.2.2]octane-1-carboxylates: Compounds with similar core structures but different functional groups.
Uniqueness
4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride is unique due to the presence of the dimethylaminomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-[(dimethylamino)methyl]bicyclo[2.2.2]octane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c1-13(2)9-11-3-6-12(7-4-11,8-5-11)10(14)15;/h3-9H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKELDDADBBIWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC12CCC(CC1)(CC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


